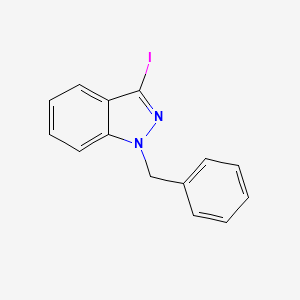

1-benzyl-3-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-iodoindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIIKKBMPVKPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454046 | |

| Record name | 1-Benzyl-3-iodoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205643-28-3 | |

| Record name | 1-Benzyl-3-iodoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-3-iodo-1H-indazole: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-3-iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry. The indazole nucleus is a "privileged scaffold" known for its wide range of biological activities, and the strategic placement of a benzyl group at the N-1 position and an iodine atom at the C-3 position creates a versatile intermediate for the synthesis of complex molecular architectures.[1][2] This document details the chemical properties and structural features of this compound, provides validated protocols for its synthesis, explores its reactivity in pivotal cross-coupling reactions, and discusses its applications in the development of novel therapeutics, particularly in oncology.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The 1H-indazole tautomer is the most thermodynamically stable and is predominantly featured in drug candidates.[2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its importance in targeting key signaling pathways involved in disease.[1]

The subject of this guide, this compound, is a strategically designed synthetic intermediate. The benzyl group at the N-1 position serves to protect the nitrogen and can influence the molecule's solubility and interaction with biological targets. The iodine atom at the C-3 position is the key functional handle; as a halogen, it is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position. This versatility makes it an invaluable tool for constructing libraries of novel compounds for structure-activity relationship (SAR) studies.

Chemical Properties and Structure

The structural and physicochemical properties of this compound are fundamental to its handling, reactivity, and application.

Molecular Structure

The molecule consists of a planar 1H-indazole ring system. The benzyl group attached to the N-1 nitrogen atom is conformationally flexible. The carbon-iodine bond at the C-3 position is the primary site of reactivity for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Iodo-1H-indazole | 1-Benzyl-1H-indazol-3-ol |

| Molecular Formula | C₁₄H₁₁IN₂ | C₇H₅IN₂ | C₁₄H₁₂N₂O |

| Molecular Weight | 334.16 g/mol | 244.03 g/mol | 224.26 g/mol [4] |

| CAS Number | 261955-36-2 | 261955-35-1 | 2215-63-6[5] |

| Appearance | White to off-white solid | White solid | White to light orange powder |

| Melting Point | 85-86 °C | Data not available | 165-169 °C[4] |

Note: Data for this compound is based on the procedure reported by Collot et al. and may require experimental verification.[6]

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals for the benzylic protons (a singlet around 5.5-5.8 ppm), distinct aromatic protons for both the indazole and benzyl rings (in the 7.0-8.0 ppm range).

-

¹³C NMR: The spectrum will show characteristic peaks for the benzylic carbon, the carbon bearing the iodine (which will be shifted downfield), and the various aromatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z = 334, with a characteristic isotopic pattern for iodine.

Synthesis of this compound

The synthesis of this compound is a well-established two-step process.[6] The first step is the direct iodination of the 1H-indazole core at the C-3 position, followed by the regioselective N-alkylation with benzyl bromide.

Synthetic Workflow

The overall synthetic pathway is efficient and proceeds through readily available starting materials.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-1H-indazole (Precursor)

This protocol is adapted from established literature procedures.[1]

-

Rationale: This direct iodination proceeds via deprotonation of the indazole N-H with a base (KOH), followed by electrophilic attack of iodine at the electron-rich C-3 position. Dimethylformamide (DMF) is an excellent solvent for this reaction.

-

Procedure:

-

To a stirred solution of 1H-indazole (1.0 eq.) in DMF, add potassium hydroxide (KOH) (2.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Prepare a solution of iodine (I₂) (1.5 eq.) in DMF and add it dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the solution.

-

A white solid will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole.

-

Step 2: Synthesis of this compound

This protocol is based on general methods for the N-alkylation of indazoles.[6][8]

-

Rationale: The N-H proton of 3-iodo-1H-indazole is acidic and can be removed by a strong base like sodium hydride (NaH). The resulting indazolide anion acts as a nucleophile, attacking the electrophilic benzyl bromide in an SN2 reaction. Tetrahydrofuran (THF) is a suitable aprotic solvent. N-1 alkylation is generally favored thermodynamically.[8]

-

Procedure:

-

To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 3-iodo-1H-indazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (BnBr) (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound. The expected melting point is in the range of 85-86 °C.[6]

-

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Caption: Major cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling with an organoboron reagent. It is one of the most robust and widely used methods for introducing aryl or vinyl substituents.

-

Mechanism: The reaction proceeds via the classic catalytic cycle of oxidative addition of the iodoindazole to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

-

Application: This is a primary method for synthesizing 3-aryl-1-benzyl-1H-indazoles, which are common motifs in kinase inhibitors.[9]

Heck Coupling

The Heck reaction couples the iodoindazole with an alkene to form a substituted alkene, providing a route to vinyl-substituted indazoles.

-

Mechanism: Involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination.

-

Application: Useful for creating extended conjugated systems or for synthesizing precursors that can be further modified, for example, via hydrogenation. A Heck reaction involving a protected 3-iodo-6-nitro-1H-indazole has been reported.[10]

Sonogashira Coupling

This reaction forms a C-C bond between the iodoindazole and a terminal alkyne, typically using a dual palladium and copper catalytic system.

-

Mechanism: The reaction involves the formation of a copper(I) acetylide which then undergoes transmetalation to the palladium complex.

-

Application: This method is invaluable for synthesizing 3-alkynyl-1H-indazoles, which are important precursors for various heterocycles and can act as bioisosteres for other functional groups.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling the iodoindazole with a primary or secondary amine.

-

Mechanism: The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination.

-

Application: This is the premier method for synthesizing 3-amino-1H-indazole derivatives, which are prevalent in pharmacologically active compounds.

Applications in Drug Discovery and Development

The derivatives of this compound are of significant interest in the pharmaceutical industry. The ability to easily diversify the C-3 position allows for the rapid exploration of chemical space around the indazole scaffold.

-

Kinase Inhibitors: Many kinase inhibitors feature a 3-substituted indazole core. The C-3 substituent often occupies a hydrophobic pocket in the ATP-binding site of the kinase enzyme. By synthesizing a variety of 3-aryl or 3-heteroaryl indazoles via Suzuki coupling, researchers can fine-tune the selectivity and potency of these inhibitors.[1]

-

Anti-proliferative Agents: The indazole scaffold is a common feature in compounds screened for anti-cancer activity. Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][9]

-

Other Therapeutic Areas: Beyond oncology, indazole derivatives have shown promise as anti-inflammatory agents, neuroprotective agents, and anti-platelet agents.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on the reactivity of the functional groups and data from analogous compounds.

-

General Hazards: Halogenated aromatic compounds should be handled with care as they can be irritants and potentially harmful if ingested or absorbed through the skin. The safety profile of the related compound, 1-benzyl-1H-indazol-3-ol, indicates it is harmful if swallowed (H302) and can cause skin and eye irritation.[4][5] A similar profile should be assumed for the iodo-analogue.

-

Handling:

-

Storage:

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis and drug discovery. Its straightforward, two-step synthesis and its reactivity in a host of palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. The ability to readily introduce a wide array of functional groups at the C-3 position allows for the systematic exploration of structure-activity relationships, facilitating the development of potent and selective therapeutic agents targeting a range of diseases. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and utilization of this important chemical entity.

References

-

PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-Benzyl-1H-indazol-3-ol. Retrieved from [Link]

- Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.

-

The Royal Society of Chemistry. (n.d.). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Retrieved from [Link]

- Goud, G. A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.

- Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.

-

British Pharmacopoeia. (2025, May 2). BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 1-BENZYL-1H-INDAZOL-3-OL. Retrieved from [Link]

- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28243-28252.

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- Kumar, R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983.

- Wu, J., et al. (2018). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 20(1), 28-31.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. 1-苄基-3-羟基-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-Benzyl-3-hydroxy-1H-indazole - Safety Data Sheet [chemicalbook.com]

A Senior Application Scientist's Guide to the Regioselective Synthesis of 1-Benzyl-3-iodo-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-3-iodo-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of pharmacologically active agents. Its synthesis via N-alkylation of 3-iodo-1H-indazole presents a classic challenge of regioselectivity, where precise control over reaction conditions is paramount to favor the formation of the desired N1 isomer over the N2 counterpart. This technical guide provides an in-depth examination of the synthesis, grounded in mechanistic principles and field-proven experimental protocols. We will dissect the factors governing regioselectivity, provide a detailed, step-by-step methodology for achieving high N1-selectivity, and offer practical insights into process optimization and troubleshooting.

Introduction: The Significance of the Indazole Core

Indazole, a bicyclic heteroaromatic compound, is a bioisostere of indole and a frequent pharmacophore in therapeutic drugs.[1] The substitution pattern on the indazole ring, particularly at the N1 and C3 positions, is crucial for modulating biological activity. This compound, specifically, is a versatile intermediate. The iodine atom at the C3 position serves as an excellent handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the N1-benzyl group provides steric and electronic properties often found in potent enzyme inhibitors and receptor antagonists. The direct alkylation of the 1H-indazole core, however, can lead to a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired isomer.[2][3] This guide focuses on a robust and regioselective protocol to overcome this common synthetic hurdle.

Mechanistic Insights: Mastering N1 vs. N2 Regioselectivity

The direct N-alkylation of 1H-indazoles typically proceeds via a two-step sequence: deprotonation of the acidic N-H proton by a base to form an indazolide anion, followed by a nucleophilic attack of this anion on an electrophile (e.g., benzyl bromide). The resulting indazolide anion is a resonance-stabilized, ambident nucleophile with electron density on both N1 and N2 atoms. The ratio of N1 to N2 alkylation is a delicate interplay of several factors:

-

Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused benzene ring. This often favors alkylation at N1, especially with bulky electrophiles.

-

Electronic Effects: The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer.[4][5] This intrinsic stability can translate into a preference for the formation of the N1-alkylated product, which is often the thermodynamically favored isomer.[1][6]

-

Choice of Base and Solvent: This is arguably the most critical factor for controlling regioselectivity. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) with a polar aprotic solvent such as tetrahydrofuran (THF) has been shown to strongly favor N1 alkylation.[6][7] It is hypothesized that the sodium cation (Na+) coordinates with the indazole N2-atom and an electron-rich oxygen atom in a C3 substituent (if present), sterically directing the incoming electrophile to the N1 position.[2] In contrast, conditions like potassium carbonate (K2CO3) in dimethylformamide (DMF) often give poor selectivity, resulting in nearly equal mixtures of N1 and N2 isomers.[3][8]

-

Counter-ion Effects: The nature of the cation from the base can influence the location of the nucleophilic attack. DFT calculations have suggested that cesium ions (from Cs2CO3) can coordinate with the N2 nitrogen, driving the formation of the N1 product.[2]

By carefully selecting the base and solvent system, we can exploit these effects to achieve a kinetically and thermodynamically controlled reaction that overwhelmingly yields the desired this compound.

Recommended Synthetic Protocol

This protocol is optimized for high N1-selectivity based on established literature precedents favoring the use of sodium hydride in THF.[1][6][7]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Iodo-1H-indazole | ≥97% | Commercial | Starting material. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | Strong base; handle with extreme care. |

| Benzyl Bromide | ≥98% | Commercial | Electrophile; lachrymatory. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | Reaction solvent; must be anhydrous. |

| Anhydrous Hexanes | Reagent Grade | Commercial | For washing NaH. |

| Saturated NH4Cl (aq.) | - | Lab Prepared | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | Reagent Grade | Commercial | Extraction solvent. |

| Brine (Saturated NaCl aq.) | - | Lab Prepared | For washing the organic phase. |

| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Commercial | Drying agent. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

Step-by-Step Experimental Procedure

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

-

Preparation of Sodium Hydride: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), weigh 1.2 equivalents of sodium hydride (60% dispersion). Add anhydrous hexanes via cannula to wash the mineral oil from the NaH. Gently swirl, allow the NaH to settle, and carefully remove the hexanes via cannula. Repeat this washing step two more times.

-

Reaction Setup: To the washed NaH, add anhydrous THF (approx. 10 mL per 1 mmol of starting material). Cool the resulting slurry to 0 °C using an ice-water bath.

-

Addition of Indazole: In a separate flask, dissolve 1.0 equivalent of 3-iodo-1H-indazole in a minimal amount of anhydrous THF. Transfer this solution dropwise to the stirred NaH slurry at 0 °C via cannula.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed as the indazolide salt is formed. The solution may become a thicker slurry.

-

Addition of Electrophile: Add 1.1 equivalents of benzyl bromide dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back down to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl). Caution: Quenching unreacted NaH is exothermic and releases hydrogen gas.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to isolate the pure this compound. The N1 isomer is generally less polar than the N2 isomer.

Reaction Parameters Summary

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| 3-Iodo-1H-indazole | 1.0 eq | Limiting reagent |

| Sodium Hydride (NaH) | 1.2 eq | Ensures complete deprotonation. |

| Benzyl Bromide | 1.1 eq | Slight excess to drive reaction to completion. |

| Conditions | ||

| Solvent | Anhydrous THF | Favors high N1-selectivity.[6][7] |

| Temperature | 0 °C to Room Temp. | Controls initial deprotonation and prevents side reactions. |

| Reaction Time | 2 - 4 hours | Typical duration; monitor by TLC. |

| Atmosphere | Inert (N2 or Ar) | NaH is reactive with air and moisture. |

Characterization and Expected Results

-

Yield: Reported yields for this transformation are typically in the range of 80-95% after purification.

-

Appearance: The final product is expected to be a white to off-white solid.

-

Regioisomeric Ratio: The described protocol (NaH in THF) should yield an N1:N2 ratio of >95:5, and often >99:1.[1][6]

-

Confirmation of Structure: The regiochemistry can be unequivocally confirmed using 1H-1H NOESY NMR spectroscopy. Irradiation of the benzylic protons (-CH2-) on the N1 isomer will show a Nuclear Overhauser Effect (NOE) with the H7 proton on the indazole ring, an interaction that is absent in the N2 isomer.[8]

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Wet solvent or reagents. 3. Inefficient extraction. | 1. Increase reaction time or warm slightly (e.g., to 40-50 °C). 2. Ensure all glassware is flame-dried and solvents are strictly anhydrous. 3. Perform additional extractions of the aqueous layer. |

| Poor N1:N2 Selectivity | 1. Incorrect solvent/base combination. 2. Reaction temperature too high. | 1. Strictly use the NaH/THF system. Avoid DMF with bases like K2CO3 if high N1 selectivity is desired.[3] 2. Maintain 0 °C during the addition steps. |

| Formation of Side Products | 1. Benzyl bromide is unstable. 2. N-benzyl indazole is sensitive to some conditions. | 1. Use freshly opened or purified benzyl bromide. 2. N-benzyl indazoles can be sensitive to de-benzylation under strongly basic conditions in the presence of oxygen.[9] Ensure the reaction is worked up promptly upon completion. |

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe skin and eye burns. All manipulations must be performed under an inert atmosphere in a fume hood.

-

Benzyl Bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Tetrahydrofuran (THF): Flammable liquid and vapor. Can form explosive peroxides upon storage. Use only anhydrous grade and handle in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound is a foundational transformation for accessing a wide array of complex molecules in drug discovery. While the potential for forming regioisomeric mixtures exists, a thorough understanding of the underlying mechanistic principles allows for the rational design of a highly selective synthesis. By employing a strong, non-nucleophilic base like sodium hydride in an appropriate solvent such as THF, researchers can reliably and efficiently produce the desired N1-alkylated indazole in high yield and purity, paving the way for subsequent diversification and the development of novel chemical entities.

References

- Collot, V., Bovy, P. R., & Rognan, D. (1999). A new route to 1- and 2-substituted 3-carboxyindazoles. Tetrahedron, 55(22), 6917-6930. (Note: While not directly providing a URL, this is a key literature reference mentioned in the search results).

-

Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

-

Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc, 2021(part v), 1-13. [Link]

-

Jadhav, S. D., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

-

Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

-

Sperry, J. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-178. [Link]

-

Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. [Link]

-

Bell, E. L., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 7183-7188. [Link]

-

Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. (Accessed via ResearchGate). [Link]

-

Bell, E. L., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

- WO2014088983A1 - Regioselective n-2 arylation of indazoles.

-

Various Authors. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

-

Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15779-15788. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ucc.ie [research.ucc.ie]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Analytical Guide to 1-Benzyl-3-iodo-1H-indazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of biologically active compounds. Its structural integrity and purity are paramount for the successful development of novel therapeutics. This technical guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unequivocal characterization of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for its analysis. Detailed experimental protocols, data interpretation, and troubleshooting guidance are provided to ensure researchers can confidently validate the synthesis and purity of this compound in their laboratories.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The introduction of a benzyl group at the N1 position and an iodine atom at the C3 position of the indazole ring furnishes this compound, a versatile intermediate for further chemical elaboration. The iodine atom, in particular, serves as a strategic functional handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

Given its pivotal role as a synthetic precursor, the unambiguous structural confirmation and purity assessment of this compound are critical first steps in any drug discovery workflow. This guide is designed to be a definitive resource for scientists, providing the necessary spectroscopic data and analytical methodologies to ensure the quality and identity of this crucial reagent.

Synthesis of this compound: A Proven Protocol

The preparation of this compound is reliably achieved through a two-step sequence starting from 1H-indazole. The procedure, as referenced in the literature, involves the initial iodination of the indazole ring at the C3 position, followed by N-benzylation.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-iodo-1H-indazole

-

To a stirred solution of 1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of iodine (I₂) (2.0 eq.) in DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-indazole.

Step 2: Synthesis of this compound

-

To a solution of 3-iodo-1H-indazole (1.0 eq.) in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Continue stirring at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound. The interpretation is based on fundamental principles and comparison with data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole core and the benzyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.80 - 7.70 | d | 1H | H-4 |

| ~ 7.50 - 7.40 | d | 1H | H-7 |

| ~ 7.40 - 7.20 | m | 6H | H-5, H-6, H-2', H-3', H-4', H-5', H-6' |

| ~ 5.60 | s | 2H | -CH₂- (benzyl) |

Interpretation of the ¹H NMR Spectrum:

-

Indazole Protons (H-4, H-5, H-6, H-7): The four aromatic protons on the benzo-fused ring of the indazole core will appear in the downfield region (typically δ 7.0-8.0 ppm). The H-4 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent pyrazole ring and will likely appear as a doublet. The H-7 proton will also be a doublet. The H-5 and H-6 protons will appear as multiplets, likely overlapping with the signals from the benzyl group.

-

Benzyl Protons: The five protons of the phenyl ring of the benzyl group will resonate in the aromatic region (δ 7.20-7.40 ppm) and will likely appear as a complex multiplet. The two benzylic protons (-CH₂-) are diastereotopic and will appear as a sharp singlet around δ 5.60 ppm. This singlet is a characteristic signature of the N-benzyl group in this class of compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141.0 | C-7a |

| ~ 137.0 | C-1' |

| ~ 129.0 - 127.0 | C-2', C-3', C-4', C-5', C-6', C-5, C-6 |

| ~ 126.0 | C-3a |

| ~ 121.0 | C-4 |

| ~ 110.0 | C-7 |

| ~ 90.0 | C-3 (C-I) |

| ~ 53.0 | -CH₂- (benzyl) |

Interpretation of the ¹³C NMR Spectrum:

-

Indazole Carbons: The carbon atoms of the indazole ring will appear over a wide range. The carbon bearing the iodine atom (C-3) is expected to be significantly shielded and appear far upfield, around δ 90.0 ppm, which is a key diagnostic signal. The bridgehead carbons (C-3a and C-7a) will be in the δ 126.0-141.0 ppm range. The remaining aromatic carbons of the indazole ring (C-4, C-5, C-6, C-7) will resonate in the typical aromatic region.

-

Benzyl Carbons: The carbons of the benzyl group will show characteristic signals: the benzylic carbon (-CH₂-) around δ 53.0 ppm, the ipso-carbon (C-1') around δ 137.0 ppm, and the remaining aromatic carbons between δ 127.0 and 129.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₂-) |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretching |

| ~ 750 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

| ~ 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the benzylic methylene group will appear just below 3000 cm⁻¹. A series of sharp bands in the 1600-1450 cm⁻¹ region will be indicative of the C=C stretching vibrations within the aromatic rings. Strong absorptions in the fingerprint region, particularly around 750 cm⁻¹ and 700 cm⁻¹, will correspond to the C-H out-of-plane bending modes of the substituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion |

| 334 | [M]⁺ (Molecular Ion) |

| 207 | [M - I]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 334, corresponding to the molecular weight of the compound (C₁₄H₁₁IN₂).

-

Major Fragmentation Pathways: A characteristic fragmentation will be the loss of the iodine atom, leading to a fragment ion at m/z = 207. The most abundant peak in the spectrum is often the tropylium ion at m/z = 91, which arises from the cleavage of the benzyl group.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Integrated workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

This technical guide has provided a comprehensive spectroscopic roadmap for the characterization of this compound. By leveraging the combined power of NMR, IR, and MS, researchers can confidently ascertain the identity, structure, and purity of this vital synthetic intermediate. The detailed protocols and data interpretations presented herein are intended to empower scientists in their drug discovery endeavors, ensuring the quality and reliability of their chemical matter and accelerating the development of new medicines.

References

- Collot, V.; Rigo, B.; Lesieur, D. A new and efficient synthesis of 3-substituted indazoles. Tetrahedron1999, 55 (22), 6917-6924.

- Coller, B. A. W.; Heffernan, M. L.; Jones, A. J. The chemistry of indazoles. IV. The nitration of indazole and its N-substituted derivatives. Aust. J. Chem.1974, 27 (11), 2343-2351.

- WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google P

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (Accessed Jan 20, 2026).

- Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (Accessed Jan 20, 2026).

Sources

Solubility and stability of 1-benzyl-3-iodo-1H-indazole

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-3-iodo-1H-indazole

Abstract

This compound is a pivotal synthetic intermediate in medicinal chemistry, primarily utilized for the construction of more complex, biologically active molecules through cross-coupling reactions. Its utility in drug discovery pipelines—from hit-to-lead optimization to the synthesis of kinase inhibitors—is contingent on a thorough understanding of its physicochemical properties.[1] However, comprehensive data on this specific intermediate is not widely published, necessitating a predictive and methodological approach to its handling. This guide provides an in-depth analysis of the anticipated solubility and stability characteristics of this compound. It offers field-proven, step-by-step protocols for researchers to experimentally determine its solubility profile and assess its stability under various stress conditions, ensuring robust and reproducible results in a drug development setting.

Introduction: The Strategic Importance of a Halogenated Intermediate

The indazole scaffold is a privileged structure in modern pharmacology, forming the core of numerous FDA-approved drugs.[2][3] The functionalization of the C3 position of the indazole ring is a key strategy for modulating biological activity. This compound serves as a highly valuable precursor for this purpose. The N1-benzyl group provides protection and can influence the molecule's overall lipophilicity, while the C3-iodo substituent acts as a versatile synthetic handle. The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium), enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A precise understanding of this intermediate's solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and developing effective purification strategies (e.g., crystallization, chromatography). Similarly, knowledge of its stability profile is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradants that could complicate subsequent synthetic steps or introduce impurities into the final active pharmaceutical ingredient (API).

Physicochemical Profile and Synthesis

Predicted Physicochemical Properties

While experimental data is scarce, we can predict the general characteristics of this compound based on its structure.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₁IN₂ | Based on chemical structure. |

| Molecular Weight | 334.16 g/mol | Sum of atomic weights. |

| Appearance | Off-white to light yellow solid | Typical for halogenated aromatic compounds. |

| Aqueous Solubility | Very Low | The molecule is dominated by lipophilic moieties (benzyl group, iodinated benzene ring). The polar surface area contributed by the two nitrogen atoms is relatively small in comparison. |

| Organic Solubility | High | Expected to be readily soluble in common polar aprotic solvents (DMF, DMSO, THF, Acetone) and chlorinated solvents (DCM, Chloroform). Moderately soluble in less polar solvents like Ethyl Acetate and sparingly soluble in non-polar solvents like hexanes. |

| XLogP3 | ~4.5 - 5.0 | High predicted octanol-water partition coefficient, indicating significant lipophilicity. |

Synthetic Pathway

The synthesis of this compound is typically achieved via the direct iodination of N-benzylated indazole. The choice of base and solvent is critical for achieving high regioselectivity and yield. The protocol below is adapted from established methods for the C3-iodination of indazole scaffolds.[2][4]

-

Preparation: To a solution of 1-benzyl-1H-indazole (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add potassium hydroxide (KOH, 2.0 equiv.) portion-wise at room temperature.

-

Causality Explanation: DMF is an excellent polar aprotic solvent that readily dissolves both the substrate and the base. KOH is a strong base that deprotonates the indazole at the C3 position, generating a nucleophilic anion that is necessary for the subsequent reaction with iodine.

-

-

Iodination: Prepare a separate solution of Iodine (I₂, 1.5 equiv.) in DMF. Add this solution dropwise to the reaction mixture over 20-30 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃).

-

Causality Explanation: Sodium thiosulfate quenches any unreacted iodine. Potassium carbonate ensures the solution remains basic, aiding in the precipitation of the organic product.

-

-

Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

-

Purification: Dry the crude solid under vacuum. If necessary, further purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Part I: A Practical Guide to Solubility Profiling

Solubility data dictates solvent choice for synthesis, purification, and formulation. Both kinetic and thermodynamic solubility are relevant in a research context.

Experimental Workflow for Solubility Assessment

The following workflow outlines a robust method for determining the solubility of this compound in various solvents using HPLC-UV for quantification.

Caption: Plausible degradation pathways for the title compound.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a 1:1 mixture of acetonitrile and water.

-

Stress Conditions: Aliquot the solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH and keep at room temperature for 8 hours.

-

Causality Explanation: Based on literature, N-benzyl indazoles are susceptible to debenzylation under basic conditions, potentially accelerated by oxygen. [5]This test directly probes that known instability.

-

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress: Heat the solution at 80 °C for 48 hours.

-

Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

Causality Explanation: Carbon-iodine bonds are known to be photosensitive and can undergo homolytic cleavage to form radical species, leading to de-iodination.

-

-

-

Time Points: Take samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

-

Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound to the control.

Recommended Analytical Method: Stability-Indicating HPLC-UV

A robust reverse-phase HPLC method is required to separate the parent compound from its more polar (debenzylated) and less polar (deiodinated) degradants.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% to 95% B over 15 min, hold 3 min, return to 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

This method is a standard starting point and should be validated for the specific application. [6][7]

Conclusion and Best Practices

This compound is a lipophilic, sparingly aqueous-soluble solid that serves as a critical building block in pharmaceutical synthesis. Its primary liabilities are the potential for debenzylation under basic conditions and de-iodination upon exposure to light .

Recommendations for Handling and Storage:

-

Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize photolytic and oxidative degradation.

-

Reaction Conditions: When performing reactions that do not involve the C-I bond, protect the reaction vessel from light. Avoid prolonged exposure to strong bases unless N-debenzylation is the desired outcome.

-

Solvent Selection: For synthetic work, polar aprotic solvents like THF, DMF, and Dioxane are excellent choices. For purification by chromatography, combinations of ethyl acetate and hexanes are likely to be effective.

By employing the predictive insights and experimental protocols outlined in this guide, researchers can confidently handle this compound, ensuring the integrity of their synthetic pathways and the quality of their results.

References

-

PubChem. 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-159. [Link]

-

SIELC Technologies. (2018). Separation of 1-Benzyl-1H-indazol-3-ol on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (2020). Stability of N-Benzyl substituted indazoles?. [Link]

-

Gu, J. D., & Berry, D. F. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15849-15858. [Link]

-

Huntsman, B. D., et al. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Environmental Science & Technology Letters, 5(4), 225-230. [Link]

-

Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

MySkinRecipes. 1-Benzyl-1H-indazol-3-ol. [Link]

-

National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

- 1. 1-Benzyl-1H-indazol-3-ol [myskinrecipes.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 1-Benzyl-3-iodo-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Indazole Scaffold as a Cornerstone of Drug Discovery

The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The indazole nucleus is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and conformational flexibility allow for the precise tailoring of molecular architecture to achieve desired pharmacological effects, spanning from anti-cancer and anti-inflammatory to anti-platelet activities.[3][4][5] This guide focuses on a particularly valuable, yet underexplored, derivative: 1-benzyl-3-iodo-1H-indazole . We will delve into its synthetic utility, explore its potential in the generation of targeted therapeutics, and provide practical, field-proven insights into its application.

Synthesis and Chemical Reactivity: The Gateway to Molecular Diversity

The strategic importance of this compound lies in its dual functionality. The benzyl group at the N1 position often plays a crucial role in modulating solubility and influencing binding interactions within protein active sites. The iodo group at the C3 position, however, is the linchpin for synthetic diversification, serving as a versatile handle for a variety of powerful cross-coupling reactions.

Synthesis of this compound: A Robust and Scalable Protocol

The preparation of this compound is a two-step process commencing with the iodination of 1H-indazole, followed by N-benzylation. The procedure outlined by Collot et al. provides a reliable and efficient route.[1]

Step 1: Iodination of 1H-Indazole to Yield 3-iodo-1H-indazole

This reaction proceeds via an electrophilic substitution at the electron-rich C3 position of the indazole ring.

-

Experimental Protocol:

-

To a stirred solution of 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq) at room temperature.

-

After stirring for 30 minutes, add a solution of iodine (I₂) (1.5 eq) in DMF dropwise.

-

Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated product is collected by filtration, washed with water, and dried to afford 3-iodo-1H-indazole.

-

Step 2: N-Benzylation of 3-iodo-1H-indazole

The introduction of the benzyl group at the N1 position is achieved through a nucleophilic substitution reaction.

-

Experimental Protocol:

-

To a solution of 3-iodo-1H-indazole (1.0 eq) in a suitable solvent such as DMF or tetrahydrofuran (THF), add a base like sodium hydride (NaH) (1.1 eq) or potassium carbonate (K₂CO₃) (2.0 eq) at 0 °C.

-

After stirring for 30 minutes, add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

-

Table 1: Summary of Synthesis Steps and Typical Reagents

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | Iodination | 1H-indazole, I₂, KOH | DMF | 85-95% |

| 2 | N-Benzylation | 3-iodo-1H-indazole, Benzyl bromide, NaH or K₂CO₃ | DMF or THF | 80-90% |

The Power of the C-I Bond: Cross-Coupling Reactions for Lead Generation

The C3-iodo functionality of this compound is a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery, enabling the rapid and efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl structures, which are prevalent in kinase inhibitors.

-

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. A common and effective system involves a palladium(II) precatalyst like Pd(dppf)Cl₂ and a carbonate base. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

-

Self-Validating System: The reaction progress can be easily monitored by TLC or LC-MS. The disappearance of the starting iodo-indazole and the appearance of a new, less polar spot corresponding to the coupled product confirms the reaction's success.

-

Experimental Protocol: Synthesis of 1-Benzyl-3-phenyl-1H-indazole

-

To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

-

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling allows for the introduction of an alkynyl group, a versatile functional group that can serve as a rigid linker or be further elaborated.

-

Experimental Protocol: Synthesis of 1-Benzyl-3-(phenylethynyl)-1H-indazole

-

To a degassed solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent like triethylamine or a mixture of DMF and triethylamine, add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst, and concentrate the filtrate.

-

The residue is then purified by column chromatography.

-

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of a wide range of amine functionalities at the C3 position.

-

Experimental Protocol: Synthesis of 1-Benzyl-3-(morpholin-4-yl)-1H-indazole

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

The organic extracts are combined, dried, and concentrated, followed by purification via chromatography.[4][6][7]

-

Figure 1: Versatility of this compound in cross-coupling reactions.

Medicinal Chemistry Applications: Targeting Key Signaling Pathways in Disease

Derivatives of this compound have shown significant promise in the development of targeted therapies, particularly in oncology. The ability to rapidly generate a library of analogues via cross-coupling reactions makes this scaffold ideal for structure-activity relationship (SAR) studies.

Kinase Inhibition: A Major Focus in Cancer Therapy

Many cancers are driven by the aberrant activity of protein kinases, making them a prime target for therapeutic intervention. The indazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

3.1.1. Targeting the VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors. Molecular modeling studies of indazole derivatives in the VEGFR-2 active site reveal crucial interactions.[3][9][10][11][12]

-

Mechanism of Action: 1-Benzyl-3-substituted indazole derivatives can act as ATP-competitive inhibitors of VEGFR-2. The indazole core typically forms hydrogen bonds with the hinge region residues (e.g., Cys919), while the benzyl group and the substituent introduced at the C3 position explore hydrophobic pockets within the active site, contributing to both potency and selectivity.

Figure 2: Inhibition of the VEGFR-2 signaling pathway by 1-benzyl-3-substituted indazole derivatives.

3.1.2. Modulating the ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that is frequently hyperactivated in various cancers, driving cell proliferation and survival.[11][13][14] Indazole-based compounds have been developed as potent ERK inhibitors.

-

Structure-Activity Relationship (SAR) Insights: SAR studies on 1-benzyl-indazole derivatives as ERK inhibitors have revealed that the nature of the substituent at the C3 position is critical for potency.[15][16] Small, hydrophobic groups or moieties capable of forming additional hydrogen bonds can significantly enhance inhibitory activity. The benzyl group itself can be modified with various substituents to probe for additional binding interactions and improve pharmacokinetic properties.

Table 2: Representative SAR data for 1-Benzyl-3-Substituted Indazoles as Kinase Inhibitors

| C3-Substituent | Target Kinase | IC₅₀ (nM) | Key Observations |

| 4-Methoxyphenyl | VEGFR-2 | 50 | The methoxy group can form a hydrogen bond with a backbone amide. |

| 3-Aminophenyl | VEGFR-2 | 25 | The amino group acts as a hydrogen bond donor, increasing affinity. |

| Pyridin-4-yl | ERK1/2 | 80 | The nitrogen atom of the pyridine can form a key interaction. |

| 2-Furyl | ERK1/2 | 120 | The furan ring occupies a hydrophobic pocket. |

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the C3-iodo group provide a robust platform for the rapid generation of diverse compound libraries. The demonstrated success of the indazole scaffold in targeting key protein kinases, such as VEGFR-2 and ERK, underscores the potential of derivatives of this compound in the development of novel therapeutics for oncology and other disease areas. Future work in this area will likely focus on the exploration of a wider range of cross-coupling partners to further probe the chemical space around the indazole core, as well as the use of advanced computational methods to guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The strategic application of this powerful scaffold will undoubtedly continue to contribute to the advancement of modern drug discovery.

References

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. Available at: [Link]

- WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. Google Patents.

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. Available at: [Link]

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. Available at: [Link]

-

Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

-

Synthesis of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole Analogues as Novel Antiplatelet Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of California, Irvine. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

-

' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. PubMed. Available at: [Link]

-

New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. PubMed. Available at: [Link]

-

Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PubMed Central. Available at: [Link]

-

Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]

-

Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Universidad Autónoma del Estado de Hidalgo. Available at: [Link]

-

Sonogashira Reaction Between Benzyl Iodide and Phenylacetylene by Various Photocatalysts Under Optimal Conditions. ResearchGate. Available at: [Link]

- US9351965B2 - Indazole derivatives useful as ERK inhibitors. Google Patents.

-

Identification of potent VEGFR-2 Inhibitors of Angiogenesis through homology modeling, structure based virtual screening, docking and molecular dynamics simulations. ResearchGate. Available at: [Link]

-

Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. Available at: [Link]

- MY148609A - Polycyclic indazole derivatives and their use as erk inhibitors for the treatment of cancer. Google Patents.

Sources

- 1. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US9351965B2 - Indazole derivatives useful as ERK inhibitors - Google Patents [patents.google.com]

- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the indazole scaffold in drug discovery.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, leading to their incorporation into numerous clinically successful drugs.[3][4] This guide provides a comprehensive analysis of the biological significance of the indazole core, delving into its versatile therapeutic applications, the underlying structure-activity relationships (SAR) that govern its function, practical synthetic methodologies, and a showcase of its success in FDA-approved medicines. For drug development professionals, this document serves as a technical resource, elucidating why the indazole moiety is a cornerstone of many modern drug discovery programs.

The Indazole Core: A Foundation of Pharmacological Versatility

1.1 Chemical Structure and Properties

The indazole structure is a nitrogen-containing heterocycle with the chemical formula C₇H₆N₂.[4] It exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4] This structural feature is critical, as the position of the nitrogen-bound hydrogen and the subsequent substitution patterns at the N-1 or N-2 positions can profoundly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. The fusion of the electron-rich pyrazole ring with the aromatic benzene ring creates a unique electronic and spatial arrangement, enabling it to engage in a wide variety of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4]

1.2 The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The indazole core is a quintessential example of such a scaffold. Its rigid, planar structure provides a defined orientation for appended functional groups, allowing for precise tuning of its biological activity. This versatility has enabled the development of indazole-containing compounds across a vast range of therapeutic areas, most notably in oncology, but also in inflammation and central nervous system (CNS) disorders.[3][5]

Broad-Spectrum Biological Significance: Therapeutic Applications

The true significance of the indazole scaffold is demonstrated by its successful application in treating a multitude of human diseases. Derivatives have been developed as potent and selective inhibitors for various enzymes and receptors.[1][3]

2.1 Oncology: A Dominant Therapeutic Arena

The indazole moiety is a cornerstone of many modern anti-cancer agents, targeting diverse pathways involved in tumor growth, proliferation, and immune evasion.[6][7]

-

Kinase Inhibition: Indazole is a key pharmacophore in numerous kinase inhibitors. Its structure often serves as a hinge-binding motif, a critical interaction for inhibiting kinase activity.

-

Tyrosine Kinase Inhibitors (TKIs): Several FDA-approved TKIs feature the indazole core. Pazopanib is a multi-kinase inhibitor targeting VEGFR and PDGFR, crucial for angiogenesis.[3][8] Axitinib is another potent inhibitor of VEGFR.[9][10] Entrectinib targets ALK, ROS1, and TRK fusion proteins, which are drivers of various cancers.[3][10]

-

Serine/Threonine Kinase Inhibitors: Researchers have successfully designed indazole derivatives to target serine/threonine kinases like Pim kinases, Aurora kinases, and ERK1/2, which are involved in cell cycle progression and survival.[3][11]

-

-

Immuno-Oncology (IDO1 Inhibition): The enzyme indoleamine 2,3-dioxygenase (IDO1) is a key immune checkpoint that suppresses T-cell function. The indazole scaffold was instrumental in the development of Epacadostat , a selective IDO1 inhibitor designed to reactivate the anti-tumor immune response.[9][12] The indazole core effectively interacts with the heme cofactor and hydrophobic pockets within the IDO1 active site.[3]

-

Epigenetic Modulation (HDAC Inhibition): Histone deacetylases (HDACs) are critical regulators of gene expression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Belinostat , an indazole-containing compound, is a broad-spectrum HDAC inhibitor approved for treating peripheral T-cell lymphoma.[13][14][15]

2.2 Anti-inflammatory Agents

Long before its prominence in oncology, the indazole scaffold was recognized for its anti-inflammatory properties. Marketed drugs like Benzydamine and Bendazac are non-steroidal anti-inflammatory drugs (NSAIDs) that leverage the indazole core.[3][9]

2.3 Central Nervous System (CNS) Agents

The indazole moiety is also present in drugs targeting the CNS. Granisetron is a selective 5-HT3 receptor antagonist, a crucial mechanism for preventing chemotherapy-induced nausea and vomiting.[9][10] This demonstrates the scaffold's ability to cross the blood-brain barrier and interact with neurological targets.

2.4 Other Therapeutic Areas

The versatility of the indazole scaffold extends further, with derivatives showing promise as antibacterial, antifungal, anti-HIV, and antiarrhythmic agents in preclinical studies.[1][3] For instance, certain indazole derivatives have demonstrated antibacterial activity by inhibiting DNA gyrase.[9]

Decoding the Interaction: Structure-Activity Relationships (SAR)

The biological activity of an indazole derivative is not inherent to the core alone but is exquisitely controlled by the nature and position of its substituents. Understanding these SARs is fundamental to rational drug design.

3.1 Key Substitution Points and Their Impact

The indazole ring offers multiple positions for chemical modification, with the N-1, C-3, C-4, C-5, and C-6 positions being particularly important for modulating biological activity.

-